Cas no 175278-08-7 (2,3,4-trifluorobenzene-1-sulfonyl chloride)

2,3,4-Trifluorobenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride derivative, primarily used as a versatile intermediate in organic synthesis and pharmaceutical manufacturing. Its key advantages include high reactivity as a sulfonylation agent, enabling efficient introduction of the sulfonyl group into target molecules. The presence of three fluorine atoms enhances electron-withdrawing effects, improving stability and selectivity in reactions. This compound is particularly valuable in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its well-defined structure and consistent purity make it suitable for precision applications in medicinal chemistry and agrochemical research. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
2,3,4-trifluorobenzene-1-sulfonyl chloride structure
175278-08-7 structure
Product Name:2,3,4-trifluorobenzene-1-sulfonyl chloride
CAS No:175278-08-7
MF:C6H2ClF3O2S
MW:230.592090129852
MDL:MFCD00102573
CID:92162
PubChem ID:2776977
Update Time:2025-05-19

2,3,4-trifluorobenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,3,4-Trifluorobenzene-1-sulfonyl chloride
    • 2,3,4,5,6-PENTAFLUOROPHENYL 2,3,4,5,6-PENTAMETHYLBENZENESULPHONATE
    • 2,3,4-Trifluorobenzenesulphonyl chloride
    • 2,3,4-trifluorophenylsulfonyl chloride
    • trifluorobenzenesulfonyl chloride
    • BUTTPARK 44\07-12
    • 2,3,4-Trifluorobenz
    • 2,3,4-Triflurobenzenesulfonylchloride
    • 2,3,4-TRIFLUOROBENZENESULFONYL CHLORIDE
    • Benzenesulfonyl chloride, 2,3,4-trifluoro- (9CI)
    • 2,3,4-Trifluorobenzenesulphonylchloride97%
    • 2,3,4-Trifluorobenzenesulfonyl chloride 97%
    • 2,3,4-Trifluorobenzenesulphonyl chloride 97%
    • Benzenesulfonyl chloride, 2,3,4-trifluoro-
    • 2,3,4-trifluoro-benzenesulfonyl chloride
    • PubChem5177
    • XFTDZYFHXRZLEF-UHFFFAOYSA-N
    • STL557761
    • S
    • SCHEMBL533092
    • METHYL5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE
    • J-011099
    • DTXSID20380316
    • SY032573
    • 2,3,4-Trifluorobenzenesulfonyl chloride, 97%
    • PB41262
    • EN300-06737
    • BP-11103
    • F16061
    • 2,3,4-Trifluorobenzene-1-SulfonylChloride
    • MFCD00102573
    • CS-0132312
    • Z56931878
    • AKOS000200708
    • A812042
    • FT-0609379
    • 175278-08-7
    • AS-47762
    • BBL103951
    • 2,3,4-Trifluorobenzene-1-sulfonyl chloride2,3,4-Trifluorobenzenesulphonylchloride
    • DTXCID60331342
    • 2,3,4-trifluorobenzene-1-sulfonyl chloride
    • MDL: MFCD00102573
    • Inchi: 1S/C6H2ClF3O2S/c7-13(11,12)4-2-1-3(8)5(9)6(4)10/h1-2H
    • InChI Key: XFTDZYFHXRZLEF-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(=C(C=1F)F)F)(=O)=O

Computed Properties

  • Exact Mass: 229.94200
  • Monoisotopic Mass: 229.942
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 42.5

Experimental Properties

  • Color/Form: Colorless or yellow liquid
  • Density: 1.640 g/mL at 25 °C(lit.)
  • Melting Point: 234-236 °C
  • Boiling Point: 234-236 °C(lit.)
  • Flash Point: Fahrenheit: 224.6 ° f
    Celsius: 107 ° c
  • Refractive Index: n20/D 1.5040(lit.)
  • PSA: 42.52000
  • LogP: 3.11220
  • Sensitiveness: Moisture Sensitive
  • Solubility: Not determined

2,3,4-trifluorobenzene-1-sulfonyl chloride Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305 + P351 + P338-P310
  • Hazardous Material transportation number:UN 3265 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S36/37/39-S45-S39-S37-S36
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:
  • Storage Condition:Inert atmosphere,2-8°C(BD40929)
  • Risk Phrases:R34
  • Packing Group:II
  • Safety Term:8
  • Packing Group:II
  • Hazard Level:8

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2,3,4-trifluorobenzene-1-sulfonyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:175278-08-7)2,3,4-trifluorobenzene-1-sulfonyl chloride
Order Number:A812042
Stock Status:in Stock
Quantity:250.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:56
Price ($):226.0
Email:sales@amadischem.com

2,3,4-trifluorobenzene-1-sulfonyl chloride Related Literature

Additional information on 2,3,4-trifluorobenzene-1-sulfonyl chloride

Introduction to 2,3,4-trifluorobenzene-1-sulfonyl chloride (CAS No. 175278-08-7)

2,3,4-trifluorobenzene-1-sulfonyl chloride, identified by its Chemical Abstracts Service (CAS) number 175278-08-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The presence of three fluorine atoms in its aromatic ring structure imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

The< strong>2,3,4-trifluorobenzene-1-sulfonyl chloride molecule features a benzene ring substituted with three fluorine atoms at the 2, 3, and 4 positions, followed by a sulfonyl chloride group at the 1 position. This specific arrangement enhances its reactivity in nucleophilic substitution reactions, where the sulfonyl chloride moiety readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonic acids. These derivatives are crucial intermediates in the development of drugs targeting various therapeutic areas, including oncology, inflammation, and infectious diseases.

In recent years, the< strong>2,3,4-trifluorobenzene-1-sulfonyl chloride has been extensively studied for its role in medicinal chemistry. Researchers have leveraged its unique structural features to develop novel compounds with enhanced pharmacological properties. For instance, the introduction of fluorine atoms into aromatic rings is known to improve metabolic stability and binding affinity to biological targets. This has led to the discovery of several potent inhibitors and modulators that exhibit promising activity in preclinical studies.

One notable application of< strong>2,3,4-trifluorobenzene-1-sulfonyl chloride is in the synthesis of trifluoromethylated sulfonamides, which are a class of compounds known for their broad spectrum of biological activity. These sulfonamides have shown efficacy in treating bacterial infections, viral diseases, and even certain types of cancer. The trifluoromethyl group enhances the lipophilicity and bioavailability of these molecules, making them more suitable for therapeutic use. Additionally, the sulfonyl chloride functionality allows for further derivatization, enabling chemists to fine-tune the properties of these compounds for specific applications.

The< strong>CAS No. 175278-08-7 identifier ensures that researchers can reliably obtain this compound from chemical suppliers while maintaining consistency in their experiments. The precise nomenclature provided by CAS numbers is essential for ensuring accuracy in chemical synthesis and characterization. The< strong>2,3,4-trifluorobenzene-1-sulfonyl chloride, with its well-documented properties and reactivity patterns, serves as a cornerstone in many synthetic strategies employed by pharmaceutical companies and academic laboratories alike.

Recent advancements in computational chemistry have further highlighted the importance of< strong>2,3,4-trifluorobenzene-1-sulfonyl chloride. Molecular modeling studies have demonstrated how the presence of fluorine atoms influences the electronic distribution within the molecule, thereby affecting its interactions with biological targets. These insights have guided researchers in designing more effective sulfonamide-based drugs with improved pharmacokinetic profiles. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and bring new therapies to market more efficiently.

The versatility of< strong>2,3,4-trifluorobenzene-1-sulfonyl chloride extends beyond pharmaceutical applications. It has also been utilized in materials science and catalysis due to its ability to participate in diverse chemical reactions. For example, it can be used as a precursor in the synthesis of organofluorine compounds that exhibit unique electronic properties useful in organic electronics and optoelectronic devices. The ability to introduce fluorine atoms into complex molecular frameworks has opened up new avenues for innovation across multiple scientific disciplines.

In conclusion,< strong>2,3,4-trifluorobenzene-1-sulfonyl chloride (CAS No. 175278-08-7) is a multifaceted compound with significant implications for both academic research and industrial applications. Its unique structural features make it an invaluable tool for synthesizing biologically active molecules that address unmet medical needs. As research continues to uncover new applications for this compound,< strong>CAS No. 175278-08-7-tagged< strong>2,3,4-trifluorobenzene-1sulfonyl chloride, will undoubtedly remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:175278-08-7)2,3,4-trifluorobenzene-1-sulfonyl chloride
A812042
Purity:99%
Quantity:250.0g
Price ($):226.0
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